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BY 831-78

Cat. No.: B1168565
CAS No.: 123896-32-2
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Description

Historical Context of Proton Pump Inhibitor Discovery and Early Mechanistic Investigations

The history of proton pump inhibitor discovery is closely linked to the study of gastric acid secretion. By the late 1970s, the H+,K+-ATPase in the secretory membrane of the parietal cell was identified as the final step in acid secretion wikipedia.org. This discovery paved the way for the development of drugs specifically targeting this enzyme. Early research into anti-secretory compounds led to the investigation of benzimidazole (B57391) derivatives. Timoprazole (B35771), a pyridylmethylsulfinyl benzimidazole, emerged as an early compound with surprisingly high anti-secretory activity wikipedia.org.

Studies on timoprazole and its derivatives revealed their mechanism involved specific binding to the H+,K+-ATPase in the secretory vesicles of parietal cells nih.gov. Optimization of the chemical structure, particularly focusing on increasing the pKa of the pyridine (B92270) ring, was found to enhance accumulation within the acidic environment of the parietal cell, facilitating conversion to the active inhibitory form wikipedia.org. This led to the discovery of omeprazole (B731) in 1979, the first clinically successful proton pump inhibitor nih.gov. The development of omeprazole marked a significant milestone, demonstrating the therapeutic potential of targeting the H+,K+-ATPase and spurring further research into related benzimidazole structures wikipedia.orgwikipedia.org. Early mechanistic investigations focused on understanding how these compounds, acting as prodrugs, are activated in the acidic environment and subsequently form covalent bonds with the cysteine residues on the H+,K+-ATPase enzyme, leading to irreversible inhibition wikipedia.orgnih.govnih.gov.

Chemical Space and Structural Diversity of Benzimidazole Derivatives in Biological Research

The benzimidazole nucleus, a fused bicyclic ring system consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds rsc.orgscispace.comrsc.orgnih.govresearchgate.net. The structural diversity of benzimidazole derivatives is vast, allowing for modifications at various positions on both the benzene and imidazole rings, as well as the introduction of diverse substituents rsc.orgrsc.org. This structural variability contributes to a wide spectrum of biological activities, including not only H+,K+-ATPase inhibition but also anticancer, antimicrobial, antiviral, and anti-inflammatory effects, among others rsc.orgscispace.comrsc.orgnih.govresearchgate.netresearchgate.net.

In the context of H+,K+-ATPase inhibitors, the core structure typically involves a substituted benzimidazole linked to a substituted pyridine ring via a sulfinyl group wikipedia.orggutnliver.org. Variations in the substituents on both the benzimidazole and pyridine rings influence the compound's pharmacokinetic properties, potency, and specificity towards the H+,K+-ATPase enzyme gutnliver.orgchemijournal.com. This chemical space has been extensively explored to develop various PPIs like lansoprazole, pantoprazole (B1678409), rabeprazole, and esomeprazole, each possessing distinct substitution patterns that contribute to their pharmacological profiles gutnliver.org. The ongoing research into the structure-activity relationships of these derivatives continues to expand the understanding of the chemical features critical for potent and selective H+,K+-ATPase inhibition researchgate.netiau.ir.

Rationale for Deeper Academic Inquiry into H+,K+-ATPase Modulators beyond Therapeutic Applications

While the therapeutic success of PPIs in treating acid-related diseases is well-established, academic inquiry into H+,K+-ATPase modulators extends beyond their clinical utility. Fundamental research aims to fully elucidate the complex mechanisms of the enzyme and explore its roles in physiological and pathological processes beyond gastric acid secretion.

One key area of research involves understanding the precise molecular interactions between inhibitors and the enzyme, including the conformational changes the enzyme undergoes during ion transport and inhibition nih.gov. This knowledge is crucial for designing new and improved modulators, potentially with different binding characteristics or reversibility diva-portal.org.

Furthermore, H+,K+-ATPase isoforms or similar proton pumps are found in locations other than gastric parietal cells, such as the kidney and potentially in various cancer cells and endothelial cells wikipedia.orgahajournals.orgfrontiersin.orgnih.gov. Investigating the effects of benzimidazole inhibitors on these extra-gastric pumps can provide insights into their physiological functions and potential roles in diseases like hypertension, kidney disorders, and cancer progression ahajournals.orgfrontiersin.org. For instance, research has explored the impact of PPIs on endothelial senescence and amyloid beta production, suggesting roles beyond gastric acid inhibition ahajournals.orgplos.org. Studies have also investigated the potential of benzimidazole derivatives as anticancer agents, with some research suggesting H+,K+-ATPase inhibition might play a role in their mechanism of action in certain cancer cell types spandidos-publications.com. Understanding these broader implications requires detailed academic investigation using specific modulators.

Properties

CAS No.

123896-32-2

Molecular Formula

C11H13NO

Synonyms

BY 831-78

Origin of Product

United States

Advanced Structural and Mechanistic Characterization of by 831 78 at the Molecular Level

Computational Approaches to Understanding Molecular Recognition

Molecular Docking and Dynamics Simulations of BY 831-78 with H+,K+-ATPase

Specific research detailing molecular docking studies to predict the preferred binding orientation and affinity of this compound within the active site or relevant regions of the H+,K+-ATPase enzyme was not found. Similarly, results from molecular dynamics simulations that would provide insights into the stability of the this compound-H+,K+-ATPase complex, conformational dynamics, and the nature of interactions over time were not present in the search results.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Information derived from quantum chemical calculations on this compound, such as data on its electronic structure, charge distribution, molecular orbitals (e.g., HOMO and LUMO energies), electrostatic potential surface, or predicted reactive sites that could explain its interaction with the target enzyme or its metabolic fate, was not found in the search results.

De Novo Ligand Design Principles Based on this compound Scaffold

Research describing the use of the this compound molecular scaffold as a basis for de novo ligand design efforts aimed at developing novel H+,K+-ATPase inhibitors or compounds with modified properties was not identified in the search results. Principles or strategies specifically derived from the structure of this compound for designing new chemical entities were not available.

Due to the limited availability of specific research data in the search results concerning the detailed computational characterization and de novo design principles related to this compound as requested by the outline, a thorough article covering these specific aspects cannot be generated at this time.

Compound Information

Cellular and Subcellular Pharmacological Investigations of by 831 78

Assessment of Compound Accumulation and Distribution within Cellular Compartments

Investigations into the precise accumulation and distribution of BY 831-78 within the various cellular compartments of gastric parietal cells are crucial for understanding its mechanism of action at a subcellular level.

Intracellular Localization Studies in Gastric Parietal Cells (e.g., fluorescence microscopy, subcellular fractionation)

Detailed studies employing techniques such as fluorescence microscopy or subcellular fractionation to specifically map the intracellular localization of this compound within gastric parietal cells were not found in the conducted searches. While this compound is known to target the H+,K+-ATPase, which is situated in the secretory membrane (canaliculus) and tubulovesicles of parietal cells, specific experimental data demonstrating the compound's distribution within these or other cellular compartments was not available.

Membrane Transport Mechanisms of this compound

Information detailing the specific mechanisms by which this compound is transported across cellular membranes, including uptake into parietal cells and potential trafficking to its site of action, was not identified in the available search results. Understanding these transport processes is vital for a complete picture of the compound's cellular pharmacology.

Impact on Gastric Parietal Cell Homeostasis and Secretory Pathways

As an inhibitor of the gastric proton pump, this compound directly impacts the primary function of parietal cells: acid secretion. Its influence may extend to other aspects of parietal cell homeostasis and the complex pathways governing secretion.

Influence on Vesicular Trafficking and Apical Membrane Dynamics

The process of gastric acid secretion involves the translocation of H+,K+-ATPase-rich vesicles to the apical membrane of parietal cells upon stimulation. While this compound's inhibitory action on the proton pump is central to its effect on acid secretion, detailed research specifically investigating its direct influence on the dynamics of vesicular trafficking or the intricate processes of apical membrane rearrangement in parietal cells was not found. Studies have noted effects related to the administration of this compound, such as its interaction with enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 derivative, which was studied for its potential to reduce the increase of gastric corpus mucosal mass induced by this compound in rats. uni-muenchen.de

Regulation of Ion Channel and Transporter Activities (beyond H+,K+-ATPase)

Information regarding the effects of this compound on the activity of other ion channels or transporters present in gastric parietal cells, beyond its primary target the H+,K+-ATPase, was not available in the search results. A comprehensive understanding of its pharmacological profile would ideally include data on its potential interactions with other transport proteins critical for parietal cell function and gastric acid regulation, such as potassium channels or chloride channels.

Receptor Pharmacology and Ligand-Binding Studies

Detailed studies characterizing the receptor pharmacology of this compound or providing data from specific ligand-binding assays were not found in the conducted searches. While its main target is the H+,K+-ATPase enzyme, investigations into potential binding to other cellular receptors or off-target binding profiles would contribute to a more complete pharmacological description of the compound.

Based on the available information from the search results, it is not possible to generate a comprehensive article focusing solely on the chemical compound "this compound" that fully adheres to the provided outline and content requirements. The search results provide limited specific details regarding the cellular and subcellular pharmacological investigations of this compound, particularly concerning detailed binding assays and broad cellular signaling pathway modulation beyond its effect on gastrin release.

Specifically, the searches yielded information identifying this compound as an H+,K(+)-ATPase inhibitor studied in the context of gastrin release in rats nih.govnih.gov. These studies indicate that this compound can induce plasma gastrin release, likely by interrupting the negative feedback of acid on gastrin secretion nih.gov. One study also noted that enprostil could reduce the this compound-induced increase in oxyntic mucosal volume in rats nih.gov.

However, there is no information available in the search results detailing:

Radioligand binding assays for the specificity and affinity profiling of this compound.

Competitive binding experiments with established probes involving this compound.

Saturation binding kinetics and receptor density analysis specifically for this compound.

Detailed investigations into the cross-talk of this compound with other signaling cascades in gastric epithelial cells.

Furthermore, a PubChem CID for the specific compound "this compound" could not be located in the search results.

Therefore, while this compound has been studied in the context of gastric physiology as an H+,K(+)-ATPase inhibitor affecting gastrin release, the detailed cellular and subcellular pharmacological data required to construct the article according to the provided outline is not available from the performed searches. Generating content for the requested sections without specific data on this compound would involve speculation or the inclusion of general information about these types of assays and pathways, which would violate the instruction to focus solely on the compound this compound and adhere strictly to the outline's scope.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of by 831 78 Analogs

Design and Synthesis of Novel BY 831-78 Derivatives for SAR Elucidation

The design and synthesis of novel derivatives have been pivotal in elucidating the SAR for this class of H+,K+-ATPase inhibitors. The primary strategy involves the systematic modification of the core benzimidazole (B57391) and pyridine (B92270) rings to optimize potency, chemical stability, and pharmacokinetic properties.

The core structure of this compound analogs consists of a benzimidazole ring linked to a pyridine ring via a methylsulfinyl bridge. SAR studies have demonstrated that substituents on both heterocyclic rings significantly influence the compound's activity.

The benzimidazole ring is crucial for the mechanism of action. Modifications at the 5-position of this ring have a profound impact on the electronic properties and, consequently, the activity of the compound. For instance, in the development of pantoprazole (B1678409), a close analog, the introduction of an electron-withdrawing difluoromethoxy group at the C5-position was a key modification. nih.gov This group, along with the sulfinyl moiety, increases the acidity of the benzimidazole N-H group, which is important for the molecule's reactivity and binding. nih.gov

On the pyridine ring, the position and nature of substituents are critical for modulating the pKa of the pyridine nitrogen and the compound's stability. nih.gov The pKa of the pyridine ring (pKa1) is crucial for the selective accumulation of the drug in the acidic environment of the parietal cell canaliculus. nih.gov For analogs like pantoprazole, the presence of methoxy (B1213986) groups at the 3- and 4-positions of the pyridine ring was found to enhance chemical stability at neutral pH while maintaining high inhibitory activity at the acidic target site. nih.gov The aim is to achieve a balance: the compound must be stable enough in the bloodstream but reactive enough to be converted to its active form in the acidic environment of the stomach. nih.gov

The general synthesis pathway for these analogs involves a multi-step process. A key step is the coupling of a substituted 2-mercaptobenzimidazole (B194830) with a substituted 2-chloromethylpyridine. This is followed by an oxidation step to form the critical methylsulfinyl bridge. The synthesis of the substituted benzimidazole and pyridine precursors themselves involves several steps to introduce the desired functional groups. gpatindia.combeilstein-journals.org

Below is a table summarizing the impact of various substitutions on the activity of benzimidazole-based H+,K+-ATPase inhibitors, based on findings from related analogs.

Ring PositionSubstituent TypeEffect on Activity/PropertyReference
Benzimidazole C5Electron-withdrawing (e.g., -OCHF2)Increases acidity of benzimidazole N-H, enhances reactivity. nih.gov
Pyridine C3 & C4Electron-donating (e.g., -OCH3)Increases pKa of pyridine, enhances chemical stability at neutral pH. nih.gov
Pyridine C4Fluoroalkoxy groupsCan lead to superior anti-secretory and anti-ulcer potencies compared to omeprazole (B731). researchgate.net
GeneralHydrophobic groups on phenyl ringCan increase inhibitory property depending on position. gpatindia.com

While specific combinatorial library designs for this compound are not detailed in the public literature, the principles of combinatorial chemistry are widely applied in the optimization of such pharmacophores. This approach allows for the rapid synthesis of a large number of structurally related compounds to efficiently explore the SAR. beilstein-journals.org

For a scaffold like the 2-(pyridinylmethylsulfinyl)-1H-benzimidazole, library design would focus on varying the substituents at key positions identified through traditional SAR studies (e.g., positions 3, 4, and 5 on the pyridine ring and positions 5 and 6 on the benzimidazole ring). By creating a matrix of diverse building blocks (substituted pyridines and substituted benzimidazoles), a large library of analogs can be generated and screened for H+,K+-ATPase inhibition. This high-throughput approach accelerates the identification of compounds with improved potency and stability profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For H+,K+-ATPase inhibitors, these models are invaluable for predicting the potency of new analogs and understanding the key molecular features required for inhibition.

For classes of compounds including this compound analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. biointerfaceresearch.comresearchgate.net These models correlate the inhibitory activity (e.g., pIC50 values) of a series of benzimidazole derivatives with their 3D structural properties, such as steric and electrostatic fields.

A typical QSAR study involves:

Data Set Selection: A series of benzimidazole derivatives with experimentally determined H+,K+-ATPase inhibitory activities is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated around the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model correlating the descriptors with the biological activity.

Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques.

Such models for benzimidazole-based inhibitors have successfully identified that electronic properties of the substituents play a significant role in the inhibition of the H+,K+-ATPase. biointerfaceresearch.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with the biological target and exert its effect. For H+,K+-ATPase inhibitors of the this compound class, a ligand-based pharmacophore model was developed based on a set of known inhibitors, including pantoprazole. ujpronline.com

The key pharmacophoric features identified for effective proton pump inhibition include:

Hydrogen Bond Acceptors (HBA): These are crucial for interaction with the enzyme's active site. The model identified multiple HBA sites, including those associated with the sulfoxide (B87167) oxygen and the methoxy groups on the pyridine ring. ujpronline.com

Hydrogen Bond Donor (HBD): At least one HBD feature is typically part of the model, often corresponding to the N-H group of the benzimidazole ring. ujpronline.com

Hydrophobic Domain (HP): Aromatic rings of the benzimidazole and pyridine moieties constitute important hydrophobic regions that contribute to binding affinity. ujpronline.com

A merged pharmacophore model for this class of inhibitors typically consists of three hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic domain. The specific distances between these features are critical for optimal binding to the H+,K+-ATPase. ujpronline.com Mapping compounds like pantoprazole onto such a model helps to rationalize their activity and guide the design of new, potentially more potent analogs. researchgate.net

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure and stereochemistry of PPIs are critical determinants of their biological activity. This is particularly relevant for the sulfoxide group in the linker chain, which is a chiral center.

Proton pump inhibitors like pantoprazole are administered as a racemic mixture of two enantiomers, (+)-PAN and (-)-PAN. nih.gov Although the active form of the drug that covalently binds to the enzyme is achiral, the stereochemistry of the parent compound can significantly influence its pharmacokinetic properties, particularly its metabolism by cytochrome P450 enzymes like CYP2C19. nih.gov

Studies have shown that the disposition kinetics of the two enantiomers can differ. For pantoprazole, in extensive metabolizers, the serum concentrations of the (-)-enantiomer are often slightly higher than those of the (+)-enantiomer. nih.gov However, in poor metabolizers, the metabolism of the (+)-enantiomer is impaired to a greater extent, leading to a more pronounced stereoselective disposition. nih.gov In some species, stereoselective inversion from the (+)-enantiomer to the (-)-enantiomer has been observed. nih.gov

No Publicly Available Research Data for Chemical Compound “this compound”

A comprehensive search of scientific literature and chemical databases has found no publicly available information on the chemical compound designated as “this compound.”

Consequently, it is not possible to provide an article on the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies of its analogs, nor on the role of ligand efficiency metrics in its optimization for research probes, as requested.

The identifier “this compound” does not correspond to any known compound in the public domain of chemical and biological research. It is possible that this designation is an internal code used within a private research entity and has not been disclosed in published literature, patents, or conference proceedings. Alternatively, it may be an incorrect or outdated identifier.

Without access to any primary research, experimental data, or published studies concerning "this compound," the generation of a scientifically accurate and informative article as per the provided outline is not feasible. The fundamental information regarding the compound's chemical structure, biological targets, and any subsequent analog development is absent from the public record. Therefore, any discussion on its SAR, SPR, or optimization using ligand efficiency metrics would be purely speculative and would not meet the required standards of scientific accuracy.

A table of mentioned compounds is provided below, which is empty as no compounds could be discussed.

Investigation of by 831 78 S Interactions with Biological Systems Beyond Primary Target

Modulation of Gastric Mucosal Barrier Integrity in In Vitro and Ex Vivo Models

The integrity of the gastric mucosal barrier is crucial for protecting the underlying tissue from the harsh environment of the stomach, including acid, pepsin, and reactive oxygen species. guidetopharmacology.org In vitro and ex vivo models are valuable tools for assessing the effects of compounds on this barrier function, allowing for controlled study of specific interactions nih.govwikipedia.orgfishersci.com. Ex vivo models using tissue explants can offer physiological similarity to in vivo tissue, preserving 3D structure and biological complexity wikipedia.org. In vitro models, such as cell monolayers on permeable membranes, can mimic the intestinal barrier physiology and functionality nih.gov.

Studies using a rat stomach model have provided insights into BY 831-78's influence on mucosal integrity. In this ex vivo setting, this compound demonstrated a protective effect against mucosal damage induced by hydrogen peroxide (H2O2). nih.govrmreagents.com

Mechanisms of Protection Against Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in the pathogenesis of gastric mucosal damage. guidetopharmacology.orgwikipedia.orgfishersci.no Antioxidants act as radical scavengers and inhibit processes like lipid peroxidation, which contribute to tissue injury. wikipedia.org The gastric mucosa possesses endogenous antioxidant defense mechanisms, including enzymes like superoxide (B77818) dismutase (SOD) and the glutathione (B108866) system (glutathione reductase, glutathione peroxidase, and glutathione S-transferases). guidetopharmacology.orgfishersci.no

In the rat stomach model, this compound was shown to be strongly protective against oxidative damage induced by 6% H2O2, reducing damage by 75%. nih.govrmreagents.com This protective effect was comparable to or exceeded that observed with 16,16-dimethyl prostaglandin (B15479496) E2 treatment, which achieved a 60-55% reduction in lesions at certain doses. nih.gov N-acetyl-cysteine (NAC), another agent known for its antioxidant properties, did not diminish the efficacy of prostaglandin E2 in this model. nih.govrmreagents.com

While the study highlights this compound's protective capacity against oxidative insult, the specific mechanisms by which it confers this protection at a molecular level, beyond its acid-suppressing activity, are not explicitly detailed in the provided information. However, the context of the study, comparing it to known protective agents against oxidative damage, suggests an interaction with pathways involved in mitigating oxidative stress in the gastric mucosa.

Cellular Responses to Exogenous Insults in the Presence of this compound

Cellular responses to exogenous insults in the gastric mucosa involve complex mechanisms aimed at maintaining barrier function and promoting repair. These can include the regulation of cell damage markers and the integrity of the epithelial layer. guidetopharmacology.org Parameters such as the levels of enzymes in gastric juice, like β-N-acetyl-glucosaminidase and lactate (B86563) dehydrogenase, can serve as indicators of cell damage. nih.govrmreagents.com

In the rat model of H2O2-induced mucosal damage, treatment with this compound led to a significant reduction in gross hemorrhagic lesions, indicating a positive cellular response that limited the extent of injury caused by the oxidative insult. nih.govrmreagents.com While the study measured parameters of cell damage in the gastric juice, the detailed cellular mechanisms by which this compound modulates these responses in the presence of exogenous insults like H2O2 are not fully elucidated in the provided text. General cellular responses to exogenous agents can be highly dependent on cell type and the nature of the insult ctdbase.org.

The following table summarizes the observed reduction in mucosal lesions in the rat stomach model:

TreatmentReduction of Mucosal Lesions (%)
This compound (30 µmol/kg)75
16,16-Dimethyl Prostaglandin E2 (5 µg/kg)60
16,16-Dimethyl Prostaglandin E2 (0.05 µg/kg)55

Data derived from a rat stomach model of hydrogen peroxide-induced damage. nih.govrmreagents.com

Interaction with Cellular Protective Factors and Regulatory Pathways

The gastric mucosa's defense mechanisms involve various cellular protective factors and regulatory pathways, including prostaglandins (B1171923) and growth factors. guidetopharmacology.org

Assessment of Off-Target Interactions through Phenotypic Screening and Deconvolution

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired cellular or physiological effect (phenotype) in disease-relevant models. fishersci.nonih.gov A major challenge following phenotypic screening is target deconvolution, the process of identifying the molecular target(s) responsible for the observed phenotype. fishersci.nonih.govmims.com Understanding off-target interactions is crucial for assessing potential toxicity and ensuring therapeutic relevance. fishersci.nomims.com

Various methods are employed for target deconvolution, including chemical probe-based methods, label-free approaches like thermal stability profiling, and indirect methods such as genomic or phenotypic profiling nih.gov. Chemical proteomics approaches, often coupled with mass spectrometry, are powerful tools for unbiased, proteome-wide profiling of compound interactions with cellular targets in a physiologically relevant context.

Advanced Methodological Applications in by 831 78 Research

Development of Novel In Vitro Systems for H+,K+-ATPase Research

In vitro systems are fundamental for studying the direct effects of compounds on H+,K+-ATPase activity and the cellular processes involved in gastric acid secretion. These systems allow for controlled environments to isolate and analyze specific interactions.

Cultured Primary Gastric Cells and Organoid Models

Cultured primary gastric cells and gastric organoids represent valuable in vitro models for H+,K+-ATPase research. Gastric organoids, derived from stem cells, are miniaturized, simplified three-dimensional structures that mimic the key functional, structural, and biological complexity of the stomach wikipedia.orgwjgnet.comnih.gov. They can be generated from adult stem cells or induced pluripotent stem cells and recapitulate aspects of gastric physiology wjgnet.comsemanticscholar.orgnih.gov. These models provide a more physiologically relevant environment compared to traditional two-dimensional cell cultures for studying the effects of compounds on gastric epithelial cells, including parietal cells which express H+,K+-ATPase. Gastric organoids have been used to study gastric homeostasis and disease, including infections that affect the gastric epithelium wjgnet.comnih.govsemanticscholar.orgnih.gov.

Recombinant Protein Expression Systems for Enzyme Characterization

Recombinant protein expression systems are employed to produce purified H+,K+-ATPase or its subunits for detailed biochemical and structural studies. The gastric H+,K+-ATPase is a heterodimer consisting of a catalytic alpha subunit (encoded by ATP4A) and a beta subunit novusbio.comnih.gov. Recombinant expression allows researchers to obtain sufficient quantities of the enzyme or its components to investigate their properties, kinetics, and interactions with inhibitors like BY 831-78 in a controlled setting novusbio.com. Studies using purified H+,K+-ATPase have been instrumental in understanding the enzyme's transport cycle and the mechanism of inhibition by various compounds nih.govembopress.org.

Proteomic and Metabolomic Profiling to Uncover Downstream Effects

Proteomic and metabolomic profiling are powerful approaches to gain a broader understanding of the cellular responses to compound treatment. These methods allow for the large-scale analysis of proteins and metabolites within a biological system. lumc.nlccf.orgfrontiersin.orgnih.govcedars-sinai.edu

Identification of Protein Targets and Expression Changes

Proteomics involves the study of the entire set of proteins expressed by a cell, tissue, or organism lumc.nlnih.gov. In the context of this compound research, proteomic analysis could be used to identify not only the primary target, H+,K+-ATPase, but also other proteins whose expression levels or modifications are altered in response to treatment. This can help to uncover off-target effects or adaptive cellular responses. Techniques such as mass spectrometry are commonly used in proteomics to characterize and quantify proteins lumc.nl.

Analysis of Metabolic Pathway Alterations in Response to this compound

Metabolomics is the study of the complete set of small molecules, or metabolites, within a biological sample lumc.nlfrontiersin.orgnih.gov. Changes in the metabolome can reflect alterations in cellular biochemical activity and provide insights into the downstream effects of a compound's action lumc.nlnih.gov. For a compound like this compound that affects gastric acid secretion, metabolomic profiling could reveal how inhibiting H+,K+-ATPase impacts metabolic pathways in gastric cells or related systems. Both targeted and untargeted metabolomics approaches can be employed depending on the research question ccf.org.

Future Perspectives and Emerging Avenues in by 831 78 Research

Elucidating Novel Biological Functions and Unexpected Interactions

Once the structure of BY 831-78 is known, the primary goal will be to uncover its biological activity. Initial research would likely involve high-throughput screening against a wide array of cellular targets to identify any primary mechanisms of action. This could reveal unexpected interactions with proteins or cellular pathways that are not immediately obvious from its chemical structure. Techniques such as chemoproteomics could be employed to identify direct binding partners within the cell, providing a more unbiased view of its biological interactome.

Further studies would then focus on cellular phenotypes induced by this compound. This would involve treating various cell lines with the compound and observing changes in morphology, proliferation, and metabolic activity. Any observed effects would be followed up with more detailed mechanistic studies to understand the underlying molecular pathways. The discovery of novel biological functions would be a significant step in determining the potential therapeutic or research applications of this compound.

Development of Fluorescent or Tagged Probes for In Situ Localization Studies

To understand where and how this compound acts within a cell, it will be crucial to develop tagged versions of the molecule. The synthesis of a fluorescent analog, for instance, would allow for direct visualization of its subcellular localization using advanced microscopy techniques. This could reveal whether the compound accumulates in specific organelles, such as the mitochondria or the endoplasmic reticulum, providing clues about its mechanism of action.

Alternatively, attaching a "tag," such as biotin or a photo-crosslinker, to this compound would enable pull-down experiments. In this approach, the tagged compound is introduced to cell lysates or live cells, and its binding partners are subsequently isolated and identified using mass spectrometry. This powerful technique can provide a snapshot of the protein complexes that interact with this compound in a native cellular environment.

Table 1: Potential Probes for Studying this compound

Probe TypeApplicationInformation Gained
Fluorescent ProbeLive-cell imaging, super-resolution microscopySubcellular localization, dynamic tracking of the compound
Biotinylated ProbeAffinity purification, pull-down assaysIdentification of direct and indirect protein binding partners
Photo-affinity ProbeCovalent capture of interacting proteinsIdentification of direct binding targets with high specificity

Contribution to the Understanding of Ion Pump Biology and Membrane Protein Dynamics

Should initial studies indicate that this compound interacts with ion pumps or other membrane proteins, it could become a valuable tool for studying their complex biology. Ion pumps are crucial for maintaining cellular homeostasis and are implicated in a wide range of diseases. creative-enzymes.comnih.govbritannica.comtocris.comexplorebiology.org A compound that specifically modulates the activity of a particular ion pump could be used to dissect its physiological role and to understand the conformational changes it undergoes during its transport cycle.

Furthermore, studying the effects of this compound on the dynamics of membrane proteins could provide insights into the broader principles of membrane biology. For example, researchers could investigate whether the compound alters the diffusion of its target protein within the membrane or influences its interaction with other membrane components. Such studies would contribute to our fundamental understanding of how the cellular membrane environment shapes protein function.

Potential as a Chemical Probe for Fundamental Cellular Processes

A well-characterized small molecule with a specific mechanism of action can serve as a powerful "chemical probe" to investigate fundamental cellular processes. rsc.orgnih.govnih.govacs.org If this compound is found to be a potent and selective inhibitor or activator of a particular protein, it could be used to study the function of that protein in various cellular contexts. This is particularly valuable for proteins that are difficult to study using genetic methods.

For example, if this compound were to specifically block a key enzyme in a metabolic pathway, researchers could use it to study the consequences of inhibiting that pathway on cell growth, differentiation, or response to stress. The development of a specific chemical probe for a previously "undruggable" target would be a significant contribution to the field of chemical biology.

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

To gain a holistic understanding of the effects of this compound, it will be essential to integrate experimental data with computational approaches. wikipedia.orgyale.edumurdoch.edu.au Systems biology aims to model the complex interactions within biological systems, and data generated from studies on this compound could be used to build and refine these models. wikipedia.orgyale.edumurdoch.edu.aupreterhuman.netnih.gov For example, transcriptomic and proteomic data from cells treated with the compound could reveal broad changes in gene and protein expression, which can then be mapped onto known cellular networks to identify affected pathways.

Network pharmacology is another powerful approach that analyzes the interactions between drugs, their targets, and disease networks. mdpi.comnih.govnih.govmdpi.comdovepress.com By identifying the multiple targets of this compound and understanding how they are interconnected, researchers could predict its potential therapeutic effects and off-target liabilities. This integrated approach, combining experimental biology with computational analysis, will be crucial for a comprehensive understanding of this enigmatic compound and for guiding its future development.

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental framework to investigate the biochemical properties of BY 831-78?

  • Methodological Answer : Begin by aligning the study with a theoretical framework (e.g., enzyme inhibition kinetics or molecular interaction models) to guide hypothesis generation. Use a pre-test/post-test design with a nonequivalent control group to isolate variables affecting this compound’s behavior . Ensure replication of key procedures (e.g., synthesis, purification) with strict documentation of reagent sources, equipment calibration, and environmental conditions to enhance reproducibility .

Q. What criteria should guide the formulation of research questions and hypotheses for this compound studies?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a hypothesis like “this compound exhibits dose-dependent cytotoxicity in in vitro models” should be tested using viability assays (MTT/XTT) with triplicate samples and statistical validation (e.g., ANOVA). Use PICO (Population, Intervention, Comparison, Outcome) to structure questions, such as comparing this compound’s efficacy against known analogs .

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